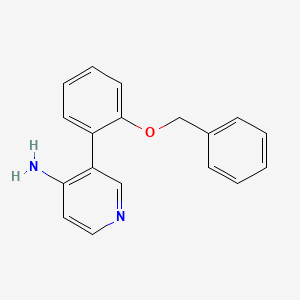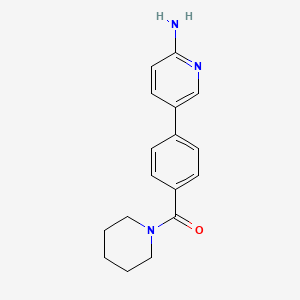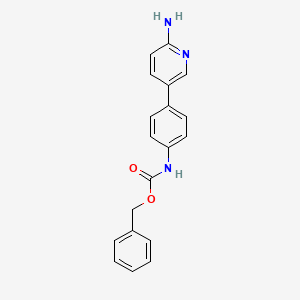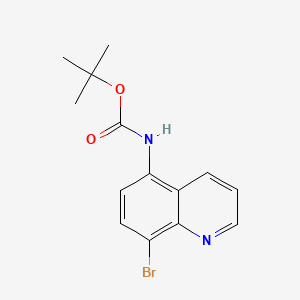
5-(N-BOC-Amino)-8-bromoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-BOC-Amino)-8-bromoquinoline is a compound that features a quinoline core substituted with a bromine atom at the 8th position and a tert-butoxycarbonyl (BOC) protected amino group at the 5th position. The BOC group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-BOC-Amino)-8-bromoquinoline typically involves the following steps:
BOC Protection: The amino group at the 5th position is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and BOC protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
5-(N-BOC-Amino)-8-bromoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection: The BOC group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling
Major Products
Substitution: Various substituted quinolines depending on the nucleophile used.
Deprotection: 5-amino-8-bromoquinoline.
Coupling: Biaryl or heteroaryl compounds.
科学研究应用
5-(N-BOC-Amino)-8-bromoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its quinoline core.
Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-(N-BOC-Amino)-8-bromoquinoline depends on its specific applicationThe BOC-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules .
相似化合物的比较
Similar Compounds
5-Amino-8-bromoquinoline: Lacks the BOC protection, making it more reactive but less stable during multi-step synthesis.
5-(N-Cbz-Amino)-8-bromoquinoline: Uses a benzyl carbamate (Cbz) protecting group instead of BOC, which requires different deprotection conditions.
5-(N-Fmoc-Amino)-8-bromoquinoline: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile
Uniqueness
5-(N-BOC-Amino)-8-bromoquinoline is unique due to the stability and ease of removal of the BOC protecting group under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .
属性
IUPAC Name |
tert-butyl N-(8-bromoquinolin-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)12-9(11)5-4-8-16-12/h4-8H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYTIZMSSGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC=NC2=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742876 |
Source


|
| Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-14-5 |
Source


|
| Record name | Carbamic acid, N-(8-bromo-5-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
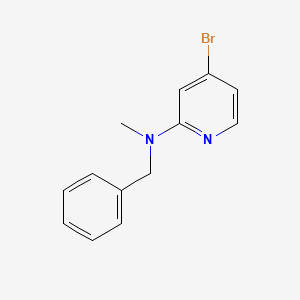
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

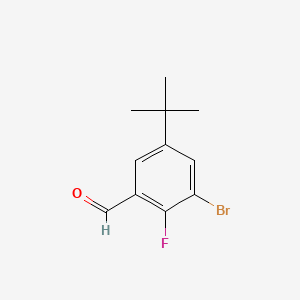
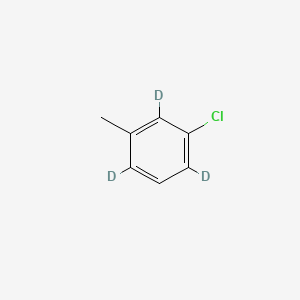
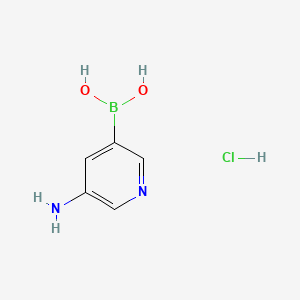
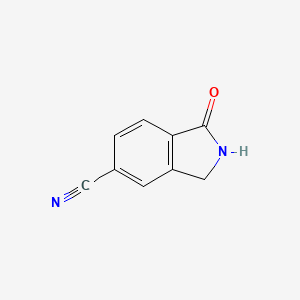

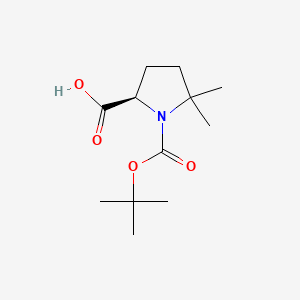
![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)

